molecular formula C24H31N3O3 B250833 3-(2-methylpropoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

3-(2-methylpropoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

Cat. No.: B250833
M. Wt: 409.5 g/mol
InChI Key: MPYINYCSTODHAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-methylpropoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 3-(2-methylpropoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide is not fully understood. However, it is believed to act as a selective serotonin receptor antagonist, which may contribute to its anxiolytic and antidepressant effects. It may also act on other neurotransmitter systems such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters such as dopamine and serotonin in the brain. It has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2-methylpropoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide in lab experiments is its selectivity towards certain receptors, which allows for more specific and targeted research. However, its limited solubility in water may pose a challenge in certain experiments.

Future Directions

There are several future directions for research on 3-(2-methylpropoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide. One direction is to further investigate its potential therapeutic applications in the treatment of various neurological disorders and cancer. Another direction is to study its pharmacokinetics and pharmacodynamics to optimize its use in clinical settings. Additionally, further research can be conducted to explore its potential side effects and toxicity.
Conclusion:
In conclusion, this compound is a chemical compound with potential therapeutic applications in the treatment of various neurological disorders and cancer. Its selectivity towards certain receptors and biochemical and physiological effects make it an interesting subject for scientific research. However, further studies are needed to fully understand its mechanism of action, optimize its use in clinical settings, and explore its potential side effects and toxicity.

Synthesis Methods

The synthesis of 3-(2-methylpropoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide involves the reaction of 4-(4-propanoylpiperazin-1-yl)aniline with 2-methylpropyl bromide in the presence of a base. The resulting intermediate is then reacted with 4-fluorobenzoyl chloride to obtain the final product.

Scientific Research Applications

3-(2-methylpropoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. It has also been studied for its potential use in the treatment of cancer.

Properties

Molecular Formula

C24H31N3O3

Molecular Weight

409.5 g/mol

IUPAC Name

3-(2-methylpropoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C24H31N3O3/c1-4-23(28)27-14-12-26(13-15-27)21-10-8-20(9-11-21)25-24(29)19-6-5-7-22(16-19)30-17-18(2)3/h5-11,16,18H,4,12-15,17H2,1-3H3,(H,25,29)

InChI Key

MPYINYCSTODHAO-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OCC(C)C

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.